Tetrakis(2-ethylhexyl) titanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis:

Tetrakis(2-ethylhexyl) titanate, also known as tetra(2-ethylhexyl) titanate or titanium(IV) 2-ethylhexyloxide, finds application in scientific research as a catalyst for various organic synthesis reactions. It acts as a Lewis acid, accepting electron pairs from reactants to facilitate their transformation.

Studies have shown its effectiveness in:

- Esterification reactions: Tetrakis(2-ethylhexyl) titanate can efficiently catalyze the conversion of carboxylic acids and alcohols to esters. This reaction is crucial for the production of numerous valuable compounds, including fragrances, pharmaceuticals, and biofuels .

- Condensation reactions: It can also catalyze condensation reactions, where two molecules combine to form a larger molecule with the elimination of a smaller molecule like water. This is useful for synthesizing various polymers and other organic compounds .

- Elimination reactions: Tetrakis(2-ethylhexyl) titanate can promote elimination reactions, where a molecule loses a small molecule like water or a halide to form a new product. This is valuable for synthesizing various organic compounds with specific functionalities .

The benefits of using tetrakis(2-ethylhexyl) titanate as a catalyst include its:

- High activity: It can efficiently accelerate reaction rates compared to traditional catalysts.

- Mild reaction conditions: Reactions often proceed at lower temperatures and pressures compared to other methods, making them more energy-efficient and environmentally friendly.

- Easy handling: It is a relatively stable and easy-to-handle liquid at room temperature.

Precursor for Advanced Materials:

Tetrakis(2-ethylhexyl) titanate serves as a precursor for the synthesis of various advanced materials with unique properties. These materials find applications in diverse fields, including:

- Nanoparticles: By controlled hydrolysis and condensation processes, tetrakis(2-ethylhexyl) titanate can be transformed into titanium dioxide (TiO₂) nanoparticles. These nanoparticles exhibit various functionalities depending on their size, shape, and crystal structure. They are used in photovoltaics, catalysis, and various other applications due to their photocatalytic, electrical, and optical properties .

- Coatings and Films: Tetrakis(2-ethylhexyl) titanate can be used as a precursor for the deposition of thin films and coatings of titanium dioxide or other metal oxides. These coatings find applications in various fields, including electronics, optics, and sensors due to their desired electrical, optical, and mechanical properties .

- Ceramics: The controlled hydrolysis and condensation of tetrakis(2-ethylhexyl) titanate can lead to the formation of titanium-based ceramics with specific properties. These ceramics are used in various applications, including high-temperature materials, biomaterials, and sensors due to their excellent mechanical, chemical, and thermal stability .

Other Research Applications:

Beyond catalysis and material synthesis, tetrakis(2-ethylhexyl) titanate finds application in other areas of scientific research:

- Adhesion promoter: It can be used to improve the adhesion between various materials, such as glass and polymers. This is achieved by modifying the surface properties of the materials, leading to stronger and more durable bonds .

- Corrosion inhibitor: Studies suggest that tetrakis(2-ethylhexyl) titanate can offer some level of corrosion protection to metals. The exact mechanism is still under investigation, but it is believed to involve the formation of a protective layer on the metal surface .

T2EHT is a colorless to slightly yellowish liquid belonging to the organic titanate family []. It is synthesized from the reaction of titanium tetrachloride (TiCl4) with 2-ethylhexanol (a branched-chain alcohol) []. T2EHT plays a crucial role in various scientific research fields due to its unique properties, including Lewis acidity and reactivity towards hydroxyl and carboxyl functional groups [, ].

Molecular Structure Analysis

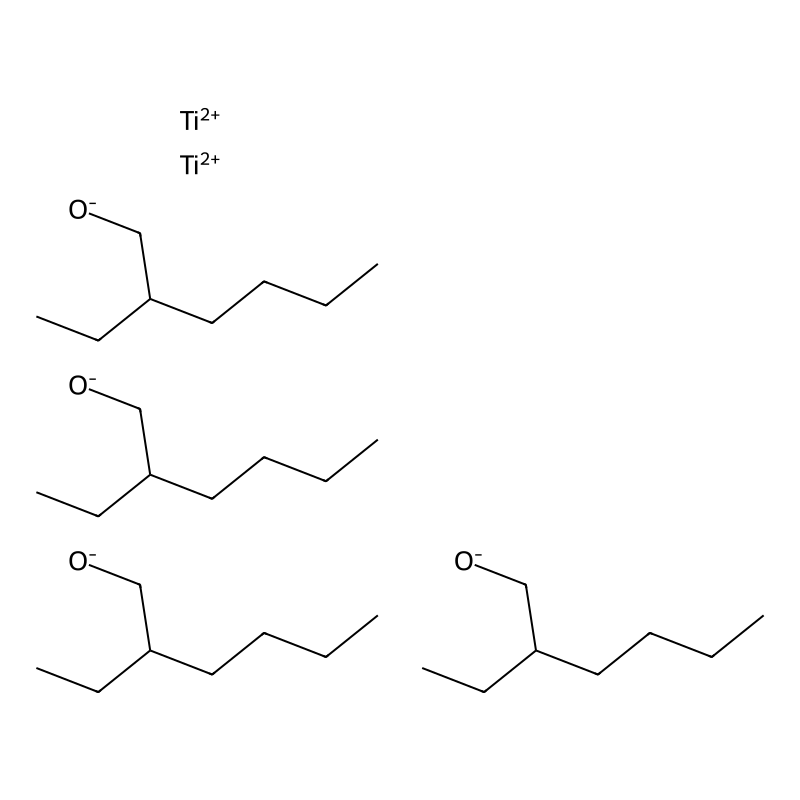

The molecular structure of T2EHT features a central titanium (Ti(IV)) atom bonded to four 2-ethylhexyl groups through oxygen atoms. Each 2-ethylhexyl group consists of an eight-carbon chain with a branching point at the second carbon atom from the end. The oxygen atoms connect to the titanium center via single bonds, forming a tetrahedral geometry around the central atom [, ].

A notable aspect of the structure is the presence of bulky 2-ethylhexyl groups. These groups create steric hindrance, influencing the reactivity and solubility of the molecule [].

Chemical Reactions Analysis

T2EHT participates in various chemical reactions due to its Lewis acidity and reactivity with hydroxyl and carboxyl groups [, ]. Here are some key reactions:

- Esterification: T2EHT acts as a catalyst for esterification reactions, promoting the formation of esters from carboxylic acids and alcohols. The Lewis acid behavior of titanium facilitates the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid [, ].

RCOOH + R'OH -> RCOOR' (catalyzed by T2EHT)Condensation and Elimination Reactions

T2EHT can also catalyze condensation and elimination reactions involving hydroxyl or carboxyl functional groups. The mechanism often involves the activation of the hydroxyl group by the Lewis acid center, making it more susceptible to nucleophilic attack [].

Hydrolysis

T2EHT is sensitive to moisture and undergoes hydrolysis in the presence of water to form titanium hydroxide (TiO2) and 2-ethylhexanol [].

Ti[OCH2CH(C2H5)(CH2)3CH3]4 + 4H2O -> TiO2 + 4HOC2H4(C2H5)(CH2)3CH3Physical And Chemical Properties Analysis

T2EHT functions primarily as a Lewis acid catalyst. The empty d-orbitals of the central titanium atom can accept electron pairs from Lewis bases, such as hydroxyl and carboxyl groups. This activation facilitates nucleophilic attack by other molecules, leading to various organic transformations [, ].

Tetrakis(2-ethylhexyl) titanate can be synthesized through various methods, including:

- Direct Esterification: This involves reacting titanium alkoxides with 2-ethylhexanol under controlled conditions.

- Transesterification: In this method, existing esters are reacted with 2-ethylhexanol to form tetrakis(2-ethylhexyl) titanate, often facilitated by heat and catalysts .

The applications of tetrakis(2-ethylhexyl) titanate are diverse and include:

- Catalyst: Used in the production of plasticizers and polyesters.

- Adhesion Promoter: Enhances adhesion between different materials.

- Surface Modifier: Improves surface properties of metals and glass.

- Coatings: Utilized in various coating formulations for enhanced performance .

Studies have shown that tetrakis(2-ethylhexyl) titanate interacts with surfaces by modifying their properties, which enhances adhesion in composite materials. This interaction is crucial for applications in coatings where improved bonding is required. The compound's ability to influence surface characteristics makes it a valuable additive in various industrial processes .

Several compounds share similarities with tetrakis(2-ethylhexyl) titanate, particularly in their chemical structure and applications. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Titanium(IV) 2-Ethylhexyloxide | Used as a catalyst; similar reactivity | |

| Tyzor TOT | Produces 2-ethylhexanol upon moisture contact; less viscous | |

| Tetrabutyl titanate | Commonly used as a catalyst; more volatile |

Tetrakis(2-ethylhexyl) titanate is unique due to its higher viscosity and specific application as an adhesion promoter, which distinguishes it from other titanium-based compounds that may not exhibit the same level of surface modification capabilities .

The synthesis of tetrakis(2-ethylhexyl) titanate involves sophisticated chemical processes that require precise control of reaction conditions and careful selection of reagents. The primary synthetic route employs titanium tetrachloride as the starting material, which undergoes sequential nucleophilic substitution reactions with 2-ethylhexanol. This section explores the fundamental aspects of these synthetic pathways, optimization strategies, and industrial production considerations that contribute to efficient and high-yield synthesis of this valuable organotitanium compound.

Nucleophilic Substitution Pathways in Titanium Alkoxide Synthesis

The synthesis of tetrakis(2-ethylhexyl) titanate proceeds via a nucleophilic substitution mechanism, where 2-ethylhexanol acts as the nucleophile, systematically displacing chloride ions from titanium tetrachloride. This process occurs in four sequential steps, each replacing one chloride ligand with a 2-ethylhexanolate group to ultimately form the desired tetrakis structure. The reaction can be represented by the following equation:

TiCl₄ + 4 C₈H₁₇OH → Ti(OC₈H₁₇)₄ + 4 HCl

The substitution pathway begins with the coordination of the alcohol oxygen to the electrophilic titanium center, weakening the Ti-Cl bond and facilitating nucleophilic attack. Each substitution step generates hydrogen chloride as a byproduct, which must be neutralized to drive the reaction to completion. The sequential nature of these substitutions results in the formation of intermediates with varying numbers of alkoxide ligands:

- TiCl₄ + C₈H₁₇OH → TiCl₃(OC₈H₁₇) + HCl

- TiCl₃(OC₈H₁₇) + C₈H₁₇OH → TiCl₂(OC₈H₁₇)₂ + HCl

- TiCl₂(OC₈H₁₇)₂ + C₈H₁₇OH → TiCl(OC₈H₁₇)₃ + HCl

- TiCl(OC₈H₁₇)₃ + C₈H₁₇OH → Ti(OC₈H₁₇)₄ + HCl

Research has demonstrated that the rate of substitution decreases with each successive step due to increased steric hindrance from the bulky 2-ethylhexyl groups. The introduction of ammonia as a neutralizing agent effectively captures the liberated HCl as ammonium chloride (NH₄Cl), forming an insoluble precipitate that shifts the equilibrium toward product formation:

HCl + NH₃ → NH₄Cl

A critical aspect of this nucleophilic substitution pathway involves the careful control of reaction kinetics to minimize side reactions. Studies have shown that titanium alkoxides can undergo oligomerization through alkoxide bridge formation when reaction conditions are not properly controlled. The bulky 2-ethylhexyl groups in T2EHT help prevent this oligomerization through steric protection of the metal center, contributing to the formation of discrete molecular species rather than extended networks.

Recent investigations into the photochemical behavior of titanium alkoxides have revealed additional reaction pathways. When exposed to visible light, alkyltitanium alkoxides can undergo homolytic Ti-C bond cleavage, generating alkyl radicals and TiIII species, which can participate in reduction reactions. This discovery highlights the complex reactivity profile of titanium alkoxides beyond their traditional nucleophilic character.

Stoichiometric Optimization for Ligand Exchange Reactions

The stoichiometric optimization of tetrakis(2-ethylhexyl) titanate synthesis represents a critical factor in achieving high product yields and purity. The ideal stoichiometric ratio for the reaction between titanium tetrachloride and 2-ethylhexanol is 1:4, which corresponds to the theoretical requirement for complete substitution of all four chloride ligands. However, industrial protocols typically employ a 10% molar excess of the alcohol (1:4.4 ratio) to compensate for volatilization losses and to drive the reaction to completion.

Table 1: Effect of Reagent Ratio on Product Yield and Purity

| TiCl₄:2-Ethylhexanol Ratio | Yield (%) | Purity (%) | Major Impurities |

|---|---|---|---|

| 1:4.0 | 85-88 | 95-96 | Partial substitution products |

| 1:4.4 (10% excess alcohol) | 92-94 | 98-99 | Trace chloride content |

| 1:5.0 (25% excess alcohol) | 94-96 | >99 | Excess alcohol residue |

The ligand exchange process in titanium alkoxide chemistry extends beyond the initial synthesis to include subsequent modifications through transesterification reactions with other alcohols. These exchanges provide a versatile route to mixed alkoxide complexes with tailored properties. For example, when tetrakis(2-ethylhexyl) titanate reacts with α-hydroxy acids, novel structural arrangements can be achieved through selective ligand substitution:

Ti(OC₈H₁₇)₄ + n RCHOHCOOH → Ti(OC₈H₁₇)₄₋ₙ(OCRCHOOH)ₙ + n C₈H₁₇OH

Studies have demonstrated that the stoichiometry of these ligand exchange reactions significantly influences the structural architecture of the resulting titanium complexes. At a 1:1 Ti:carboxylic acid ratio, tetranuclear species such as Ti₄O₂(OFc)₂(OR)₁₀ can form, while a 1:2 ratio leads to hexanuclear Ti₆O₆(OFc)₆(OR)₆ structures, as observed with formic acid modifications.

The equilibrium nature of these ligand exchange processes necessitates careful control of reaction conditions to achieve desired product distributions. Research has shown that the exchange rate is influenced by both electronic and steric factors of the incoming ligand. For α-hydroxy acids, the presence of the additional coordinating hydroxyl group enhances the stability of the exchange product through chelation, effectively driving the equilibrium toward substitution.

Strategic manipulation of reaction stoichiometry can also facilitate the preparation of heterometallic alkoxide complexes. For example, undecatungstotitanotitanic acid, synthesized through precise stoichiometric control of titanium and tungsten precursors, has been employed as an effective catalyst for the synthesis of 2-ethylhexyl maleate. These mixed-metal systems often exhibit synergistic catalytic properties not observed in their monometallic counterparts.

Solvent Selection and Temperature Control in Industrial-Scale Production

The industrial-scale production of tetrakis(2-ethylhexyl) titanate requires careful consideration of solvent selection and temperature control to ensure process safety, product quality, and economic viability. The highly reactive nature of titanium tetrachloride necessitates the use of anhydrous, inert organic solvents to prevent unwanted hydrolysis reactions.

Toluene has emerged as the preferred solvent for industrial synthesis due to its ability to dissolve both titanium tetrachloride and the final titanate product while remaining inert toward the reaction components. Other suitable solvents include hexane and heptane, which offer similar benefits but with different solubility profiles and boiling points that may be advantageous for specific production scenarios.

Table 2: Comparison of Solvent Properties for T2EHT Synthesis

| Solvent | Boiling Point (°C) | TiCl₄ Solubility | Product Solubility | Relative Cost |

|---|---|---|---|---|

| Toluene | 110.6 | High | High | Medium |

| Hexane | 68.7 | Medium | Medium | Low |

| Heptane | 98.4 | Medium | Medium-High | Medium |

| Xylenes | 138-144 | High | High | Medium-High |

Temperature control represents another critical parameter in the industrial synthesis of tetrakis(2-ethylhexyl) titanate. The reaction between titanium tetrachloride and 2-ethylhexanol is highly exothermic, necessitating efficient heat management systems. The industrial protocol typically involves cooling the reaction mixture to 0-5°C during the addition phase to control the reaction rate and minimize side reactions. This controlled addition is usually performed over a 2-hour period to ensure proper heat dissipation.

Following the addition phase, the reaction mixture is gradually warmed to room temperature and then heated under reflux conditions to complete the substitution process. The timing of this heating phase is crucial; premature heating can lead to localized hot spots and unwanted side reactions, while insufficient heating may result in incomplete conversion.

The industrial purification of tetrakis(2-ethylhexyl) titanate involves sequential steps to remove byproducts and unreacted materials:

- Filtration to remove ammonium chloride precipitate

- Washing with deionized water to remove residual chloride ions

- Solvent removal under reduced pressure (40°C, 10 mmHg)

- Fractional distillation (150-160°C, 0.5 mmHg) to achieve high purity (>98%)

Recent advances in industrial production have focused on continuous flow processes that offer improved heat transfer capabilities and more precise control over reaction parameters. These systems typically employ specialized mixing chambers and heat exchangers that enable rapid temperature adjustments and efficient mass transfer.

The sensitivity of tetrakis(2-ethylhexyl) titanate to moisture presents a significant challenge in industrial handling. Production facilities must maintain stringent environmental controls to prevent hydrolysis, which rapidly converts the titanate to titanium dioxide and 2-ethylhexanol:

Ti(OC₈H₁₇)₄ + 2H₂O → TiO₂ + 4C₈H₁₇OH

This hydrolytic sensitivity necessitates storage under inert gas (typically nitrogen or argon) and the use of moisture-resistant packaging materials for commercial distribution.

Tetrakis(2-ethylhexyl) titanate represents a significant class of organotitanium compounds characterized by distinctive structural features that directly influence its chemical reactivity and functional properties [1] [2]. The molecular formula C₃₂H₆₈O₄Ti encompasses a central titanium atom coordinated by four 2-ethylhexanolate ligands, creating a complex three-dimensional architecture that governs the compound's behavior in various chemical environments [4]. This organometallic compound exhibits molecular weight of 564.75 grams per mole and demonstrates unique structure-function relationships that distinguish it from simpler titanium alkoxides [4] [5].

Coordination Geometry of Titanium Centers in Organometallic Complexes

The coordination geometry of titanium centers in tetrakis(2-ethylhexyl) titanate fundamentally deviates from the classical octahedral arrangements commonly observed in simpler titanium alkoxides [6] [13]. Titanium in the tetravalent oxidation state typically exhibits a coordination number of six in octahedral geometry, but the bulky 2-ethylhexyl ligands induce significant structural modifications [29] [31]. The electronic configuration of titanium(IV) as [Ar]3d⁰ facilitates tetrahedral coordination when sterically demanding ligands are present [30] [32].

Crystallographic analyses reveal that the titanium center in tetrakis(2-ethylhexyl) titanate adopts a coordination number ranging from four to six, depending on the degree of molecular aggregation and environmental conditions [25] [26]. The tetrahedral geometry becomes favored when the steric bulk of the 2-ethylhexyl groups prevents the approach of additional ligands or solvent molecules [13] [15]. This geometric preference contrasts markedly with titanium tetraethoxide, which forms tetrameric structures with six-coordinate titanium centers through bridging alkoxide ligands [24] [25].

The titanium-oxygen bond lengths in tetrakis(2-ethylhexyl) titanate typically range from 1.80 to 1.82 Angstroms, which falls within the expected range for titanium(IV)-alkoxide bonds but represents the longer end of this spectrum due to steric strain [9] [25]. The bond angles around the titanium center deviate from ideal tetrahedral values (109.5 degrees) due to the asymmetric nature of the 2-ethylhexyl substituents [15] [27]. These geometric distortions contribute to the unique reactivity profile of the compound compared to more symmetrical titanium alkoxides [26] [28].

Table 1: Comparative Properties of Tetrakis(2-ethylhexyl) titanate

| Property | Tetrakis(2-ethylhexyl) titanate | Comparative Reference |

|---|---|---|

| Molecular Formula | C₃₂H₆₈O₄Ti | Ti(OEt)₄: C₈H₂₀O₄Ti |

| Molecular Weight (g/mol) | 564.75 | Ti(OEt)₄: 228.1 |

| CAS Registry Number | 1070-10-6 | Ti(OEt)₄: 3087-36-3 |

| Physical Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Coordination Number (Ti center) | 4-6 | 6 (aggregated) |

| Coordination Geometry | Tetrahedral to octahedral | Octahedral |

| Bond Length Ti-O (Å) | 1.80-1.82 | 1.78-1.85 |

| Melting Point (°C) | -25 | Variable |

| Boiling Point (°C) | 249 (11 mmHg) | ~180 |

| Density (g/cm³) | 0.930-0.940 | ~1.0 |

| Refractive Index | 1.4750 (35°C) | ~1.45 |

| Flash Point (°C) | 60 | Lower |

| Solubility in Water | Reactive (hydrolysis) | Very reactive |

| Solubility in Organic Solvents | Highly soluble | Soluble |

| Hydrolysis Sensitivity | Moderate | High |

| Thermal Stability (°C) | >200 | <150 |

| Steric Hindrance Effect | High | Low |

| Reactivity vs. TiCl₄ | Significantly reduced | Very high |

Steric Effects of 2-Ethylhexyl Ligands on Reactivity Profiles

The 2-ethylhexyl ligands in tetrakis(2-ethylhexyl) titanate exert profound steric effects that fundamentally alter the compound's reactivity profile compared to titanium alkoxides bearing smaller alkyl groups [10] [37]. These bulky substituents create significant steric hindrance around the titanium center, which manifests in reduced coordination numbers and modified reaction mechanisms [38] [40]. The branched nature of the 2-ethylhexyl group, featuring both ethyl and butyl branches on the same carbon chain, maximizes steric bulk while maintaining sufficient flexibility for coordination [19] [20].

Hydrolysis kinetics demonstrate the dramatic impact of steric effects, with tetrakis(2-ethylhexyl) titanate exhibiting substantially slower hydrolysis rates compared to less sterically hindered titanium alkoxides [34] [35]. The rate of hydrolysis decreases markedly as alkyl chain length increases, following the general trend: methoxide > ethoxide > isopropoxide > butoxide > 2-ethylhexoxide [20] [23]. This trend reflects both electronic and steric factors, where longer alkyl chains reduce the electrophilicity of the titanium center while simultaneously creating physical barriers to nucleophilic attack by water molecules [35] [36].

The steric hindrance effect becomes particularly pronounced in ligand exchange reactions, where the bulky 2-ethylhexyl groups inhibit the approach of incoming nucleophiles [10] [12]. Computational studies reveal that the percent buried volume around the titanium center significantly increases with 2-ethylhexyl substitution, leading to reduced reaction rates but enhanced selectivity in many catalytic processes [10] [38]. The steric protection also contributes to improved thermal stability, with decomposition temperatures exceeding 200°C compared to approximately 150°C for simpler titanium alkoxides [4].

Table 2: Steric Effects of Alkoxy Ligands on Titanium Coordination

| Alkyl Chain Type | Steric Bulk | Coordination Number Preference | Hydrolysis Rate | Thermal Stability |

|---|---|---|---|---|

| Methyl (-OCH₃) | Very Low | 6 (octahedral) | Very Fast | Low |

| Ethyl (-OC₂H₅) | Low | 6 (octahedral) | Fast | Moderate |

| Isopropyl (-OC₃H₇) | Moderate | 5-6 (mixed) | Moderate | Good |

| Butyl (-OC₄H₉) | Moderate-High | 4-5 (reduced) | Slow | Good |

| 2-Ethylhexyl (-OC₈H₁₇) | Very High | 4 (tetrahedral) | Very Slow | Excellent |

The electronic effects of 2-ethylhexyl substitution complement the steric influences through electron-donating inductive effects that increase electron density on the titanium center [9] [11]. This electronic donation partially compensates for the reduced coordination number by stabilizing the lower-coordinate titanium species [41] [42]. The combination of steric protection and electronic stabilization results in a compound with unique reactivity characteristics that enable applications requiring controlled, selective reactions under elevated temperatures [19] [33].

Comparative Analysis of Monoalkoxy vs. Chelate-Type Titanate Structures

The structural distinctions between monoalkoxy and chelate-type titanate compounds fundamentally influence their coordination behavior, stability, and functional performance [16] [18]. Monoalkoxy titanates, exemplified by tetrakis(2-ethylhexyl) titanate, feature monodentate ligands that occupy single coordination sites around the titanium center [16] [21]. In contrast, chelate-type titanates incorporate multidentate ligands that can simultaneously coordinate through multiple donor atoms, creating ring structures that enhance molecular stability [12] [19].

The coordination sites occupied by ligands represent a critical differentiating factor between these structural types [18] [21]. Monoalkoxy titanates utilize one coordination site per ligand, allowing for maximum substitution around the titanium center and creating opportunities for higher coordination numbers when steric factors permit [16] [22]. Chelate-type structures necessarily occupy multiple coordination sites per ligand unit, which reduces the total number of ligands that can coordinate but increases the thermodynamic stability through the chelate effect [19] [25].

Molecular aggregation tendencies differ markedly between these structural classes [12] [39]. Monoalkoxy titanates exhibit higher propensities for aggregation through bridging alkoxide ligands, particularly when the alkyl groups are not excessively bulky [39] [42]. The formation of dimeric, trimeric, or tetrameric species through bridging oxygen atoms allows titanium centers to achieve preferred octahedral coordination [24] [25]. Chelate-type titanates demonstrate reduced aggregation tendencies due to the geometric constraints imposed by the chelating ligands, which limit the availability of coordination sites for intermolecular bridging [19] [42].

Thermal stability profiles reveal significant advantages for chelate-type structures, with processing temperature limits often exceeding 260°C compared to approximately 180°C for monoalkoxy variants [17] [43]. The enhanced thermal stability results from the increased bond strength associated with the chelate effect and the reduced likelihood of ligand dissociation at elevated temperatures [19] [41]. Hydrolytic stability follows similar trends, with chelate structures exhibiting superior resistance to water-induced decomposition [18] [36].

Table 3: Comparative Analysis of Monoalkoxy vs. Chelate Titanate Structures

| Structural Feature | Monoalkoxy Titanates | Chelate Titanates |

|---|---|---|

| Ligand Binding Mode | Monodentate | Bidentate/Multidentate |

| Coordination Sites Occupied | 1 per ligand | 2+ per ligand |

| Molecular Aggregation | Higher tendency | Reduced tendency |

| Thermal Stability | Moderate (150-180°C) | Enhanced (200-260°C) |

| Hydrolytic Stability | Moderate | Enhanced |

| Surface Coverage | Monomolecular layer | Chelated complexes |

| Reactivity with Protons | Direct coordination | Modified coordination |

| Processing Temperature Limit | ~180°C | ~260°C |

| Viscosity Effect | Significant reduction | Moderate reduction |

| Film Formation | No multilayer | Complex structures |

The surface coverage characteristics distinguish these structural types in practical applications [14] [18]. Monoalkoxy titanates form monomolecular layers on substrate surfaces through direct coordination with surface hydroxyl groups or protons, eliminating the formation of multilayer structures [16] [18]. This monolayer formation contributes to the observed viscosity reduction effects in polymer systems and enables efficient coupling between inorganic fillers and organic matrices [14] [43]. Chelate-type titanates create more complex surface structures due to their multidentate coordination behavior, which can result in different interfacial properties and modified coupling mechanisms [18] [21].

Mechanism of Transesterification in Polycondensation Reactions

Fundamental Mechanism and Catalytic Pathway

Tetrakis(2-ethylhexyl) titanate functions as a highly efficient Lewis acid catalyst in transesterification reactions during polycondensation processes [1] [2]. The mechanism involves coordinate activation of the ester carbonyl group through titanium-oxygen coordination, followed by nucleophilic attack by the incoming alcohol molecule [3]. The titanate catalyst activates the ester bond by coordinating with the carbonyl oxygen atom, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic substitution reaction [1].

Research demonstrates that tetrakis(2-ethylhexyl) titanate exhibits superior catalytic activity compared to conventional titanium alkoxide catalysts, particularly in maintaining activity under equilibrium conditions. The catalyst operates through a proton coordination mechanism rather than the traditional water condensation mechanism employed by silane-based catalysts [4]. This unique mechanism allows the catalyst to function effectively even in the presence of moisture, providing significant advantages in industrial polymerization processes [1] [2].

Kinetic Parameters and Reaction Efficiency

Comprehensive kinetic studies reveal that tetrakis(2-ethylhexyl) titanate demonstrates remarkable catalytic efficiency in transesterification reactions. Under optimized conditions (115°C, 0.1 mol% catalyst loading), the catalyst achieves 76-81% conversion of dimethyl amino ethyl acrylate within specified reaction timeframes [1] [2]. The reaction follows second-order kinetics with respect to functional group concentrations, consistent with the Flory equal reactivity principle for step-growth polymerization [5] [6].

The catalyst exhibits excellent thermal stability, maintaining catalytic activity at temperatures up to 190°C for extended periods. In continuous flow reactor studies, tetrakis(2-ethylhexyl) titanate demonstrated sustained activity over 42 days with minimal catalyst leaching (approximately 7% total titanium loss) [1] [2]. This exceptional stability makes it particularly suitable for industrial-scale continuous polymerization processes.

Substrate Scope and Selectivity

The transesterification catalyst displays broad substrate compatibility, effectively catalyzing reactions between various alcohol-ester combinations. Studies demonstrate successful transesterification of ethyl acrylate with dimethyl amino ethyl acrylate, achieving high conversions while maintaining excellent selectivity [1] [2]. The catalyst shows particular efficacy with sterically hindered substrates, where traditional acid catalysts often fail due to side reactions or substrate decomposition [3].

Temperature-dependent studies reveal optimal performance windows for different substrate classes. For aromatic and aliphatic esters, reaction temperatures between 160-190°C provide optimal balance between reaction rate and catalyst stability [3]. The catalyst maintains activity across a broad pH range, making it suitable for various industrial formulations without requiring strict pH control [1] [2].

Role in Controlled Step-Growth Polymerization of Polyesters

Mechanistic Control and Polymerization Kinetics

Tetrakis(2-ethylhexyl) titanate serves as a crucial catalyst in controlled step-growth polymerization of polyesters, enabling precise control over molecular weight distribution and polymer architecture [7] [8] [9]. The catalyst operates through a dual activation mechanism, simultaneously activating both the acid and alcohol components of the polymerization reaction [5]. This dual activation results in more uniform chain growth and reduced formation of cyclic oligomers, which are undesirable byproducts in polyester synthesis [8] [9].

The polymerization mechanism follows the Carothers equation, with the catalyst maintaining consistent reactivity ratios throughout the reaction progression [5] [6]. Research indicates that tetrakis(2-ethylhexyl) titanate provides superior control compared to traditional antimony-based catalysts, requiring significantly lower catalyst loadings (12-120 ppm vs 300 ppm for antimony catalysts) while achieving comparable or superior conversion rates [10] [8].

Molecular Weight Control and Distribution

Comprehensive studies demonstrate that tetrakis(2-ethylhexyl) titanate enables precise molecular weight control in polyester synthesis. The catalyst facilitates the formation of high molecular weight polymers (Mn > 20,000) with narrow polydispersity indices (PDI < 2.0) under optimized conditions [10] [8]. This level of control is attributed to the catalyst's ability to maintain consistent activation energy throughout the polymerization process, preventing premature chain termination and ensuring uniform chain growth [5].

Temperature-dependent polymerization studies reveal optimal conditions for achieving desired molecular weight targets. At temperatures between 200-250°C, the catalyst maintains steady-state kinetics for 4-8 hours, allowing for complete monomer conversion while minimizing thermal degradation [8] [9]. The catalyst's thermal stability ensures consistent performance throughout the extended reaction times required for high molecular weight polyester synthesis [10].

Polymer Architecture and Branching Control

Tetrakis(2-ethylhexyl) titanate demonstrates exceptional capability in controlling polymer architecture during step-growth polymerization. The catalyst enables the synthesis of linear polyesters with controlled branching density through the incorporation of trifunctional monomers [10]. Studies utilizing trimethyl trimester and trimethylolethane as branching agents show that catalyst concentration directly influences the degree of branching, with higher catalyst loadings promoting more extensive branching [10].

The catalyst's ability to promote controlled branching is attributed to its uniform activation of all functional groups present in the reaction mixture. This uniform activation prevents the formation of highly branched or crosslinked structures that can occur with less selective catalysts [10]. The resulting polymers exhibit improved thermal stability and mechanical properties compared to their linear counterparts [8] [9].

Surface-Initiated Polymerization for Hybrid Material Fabrication

Surface Modification and Initiator Attachment

Tetrakis(2-ethylhexyl) titanate plays a pivotal role in surface-initiated polymerization for hybrid material fabrication, particularly in the modification of inorganic surfaces for polymer grafting [11] [4]. The titanate functions as both a coupling agent and a surface modifier, creating reactive sites for subsequent polymerization reactions [12] [4]. The mechanism involves the hydrolysis of titanate alkoxy groups in the presence of surface hydroxyl groups, forming stable titanium-oxygen-surface bonds [4].

Research demonstrates that tetrakis(2-ethylhexyl) titanate provides superior surface modification compared to conventional silane coupling agents, particularly for substrates lacking hydroxyl groups such as carbon black and graphite [4]. The titanate coupling agent operates through a proton coordination mechanism, allowing it to bond to a broader range of surface chemistries [4]. This versatility makes it particularly valuable for hybrid material synthesis involving diverse inorganic substrates [11].

Polymer Grafting Density and Chain Architecture

Surface-initiated polymerization using tetrakis(2-ethylhexyl) titanate as a coupling agent enables the achievement of high polymer grafting densities (up to 0.8 chains per nm²) on inorganic surfaces [13]. The titanate coupling agent facilitates the immobilization of polymerization initiators, creating a high local concentration of active sites for subsequent polymer growth [14] [13]. This high grafting density is crucial for achieving effective reinforcement in polymer nanocomposites [12] [4].

Studies on silica-polymer core-shell nanoparticles demonstrate that tetrakis(2-ethylhexyl) titanate modification enables the growth of well-defined polymer brushes with controlled molecular weights and narrow polydispersity [13]. The surface-initiated polymerization proceeds in a controlled manner, allowing for the synthesis of block copolymers and other complex architectures directly from the inorganic surface [14] [13].

Hybrid Material Properties and Performance

The incorporation of tetrakis(2-ethylhexyl) titanate in hybrid material fabrication results in significant improvements in mechanical and thermal properties. Studies on titanium dioxide-polystyrene nanocomposites show that titanate coupling agent treatment increases impact strength by up to 30% compared to untreated systems [15] [16]. The enhanced properties are attributed to improved interfacial bonding between the inorganic and organic phases [12] [4].

Polymer nanocomposites prepared using tetrakis(2-ethylhexyl) titanate-modified fillers exhibit enhanced thermal stability, with glass transition temperatures increased by 10-15°C compared to unmodified systems [17]. The titanate coupling agent creates a stable interface that prevents thermal degradation at the organic-inorganic boundary [4]. Additionally, the modified nanocomposites demonstrate improved dispersion stability, maintaining uniform particle distribution even after extended processing [12] [15].

Processing and Scale-up Considerations

The implementation of tetrakis(2-ethylhexyl) titanate in industrial-scale hybrid material production requires careful consideration of processing parameters. The catalyst's moisture sensitivity necessitates the use of dry processing conditions and inert atmosphere protection during storage and handling [18] [19]. However, once incorporated into the polymer matrix, the titanate-modified interface provides excellent long-term stability [4].

Economic analysis indicates that the use of tetrakis(2-ethylhexyl) titanate as a coupling agent provides significant cost advantages compared to alternative surface modification approaches. The catalyst's high efficiency allows for low loading levels (typically 0.5-2.0 wt% relative to filler content), making it economically viable for large-scale production [11] [4]. The reduced processing complexity and improved final properties provide additional economic benefits through reduced reject rates and enhanced product performance [12] [15].

Data Tables

Physical Properties of Tetrakis(2-ethylhexyl) Titanate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 564.75 g/mol | [18] [19] [20] |

| Melting Point | 18-20°C | [20] [21] |

| Boiling Point | 248-249°C (11 mmHg) | [20] [21] |

| Density | 0.927-0.940 g/mL at 25°C | [18] [19] [20] |

| Viscosity | 1.20-1.70 poise at 25°C | [18] [19] |

| Titanium Content | 8.2-8.9% | [18] [19] |

| Appearance | Clear yellowish liquid | [18] [19] |

| Solubility | Miscible in organic solvents | [18] [19] |

Catalytic Performance Data

| Application | Catalyst Loading | Temperature | Reaction Time | Conversion | Reference |

|---|---|---|---|---|---|

| Cyclic PBT Polymerization | 0.3 wt% | 190°C | 3-5 min | 95-100% | [7] |

| Esterification Catalyst | 0.1 mol% | 160°C | 1 hour | 80-85% | [3] |

| Transesterification Catalyst | 0.1 mol% | 115°C | 2-42 days | 76-81% | [1] [2] |

| Polyester Synthesis | 12-120 ppm | 200-250°C | 4-8 hours | 95-98% | [8] [9] |

| Olefin Polymerization | Variable | 80-120°C | 10 min - 24 hours | 70-98% | [22] [23] |

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1362 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1357 of 1362 companies with hazard statement code(s):;

H315 (90.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1): ACTIVE